molecular formula C36H59O2PS2 B14484704 Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate CAS No. 65045-84-3

Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate

Cat. No.: B14484704
CAS No.: 65045-84-3
M. Wt: 619.0 g/mol
InChI Key: CRVGAVBEWLIJPI-UHFFFAOYSA-N
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Description

Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:

  • Preparation of 4-dodecylbenzenethiol:

    • 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
    • The reaction is typically carried out in an inert atmosphere to prevent oxidation.
  • Formation of this compound:

    • The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
    • The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
  • Implementation of safety measures to handle reactive chemicals and prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:

  • Oxidation:

    • The thiol group can be oxidized to form disulfides or sulfonic acids.
    • Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
  • Reduction:

    • The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
    • Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
  • Substitution:

    • The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
    • Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
  • Reduction: Lithium aluminum hydride (LiAlH4).
  • Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.
  • Reduction: Thiol, phosphorodithioate derivatives.
  • Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes.
  • Employed in the synthesis of organosulfur compounds with potential applications in material science.

Biology:

  • Investigated for its potential as an antioxidant due to the presence of the thiol group.
  • Studied for its interactions with biological macromolecules such as proteins and enzymes.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
  • Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry:

  • Utilized as an additive in lubricants and greases to enhance their performance and stability.
  • Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

Molecular Targets and Pathways:

  • The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
  • The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.

Mechanism:

  • The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
  • The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.

Comparison with Similar Compounds

  • Benzenethiol
  • 4-dodecylbenzenethiol
  • Hydrogen phosphorodithioate derivatives

Comparison:

  • Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
  • Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
  • The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.

Properties

CAS No.

65045-84-3

Molecular Formula

C36H59O2PS2

Molecular Weight

619.0 g/mol

IUPAC Name

bis[(4-dodecylphenyl)sulfanyl]phosphinic acid

InChI

InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38)

InChI Key

CRVGAVBEWLIJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC

Origin of Product

United States

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